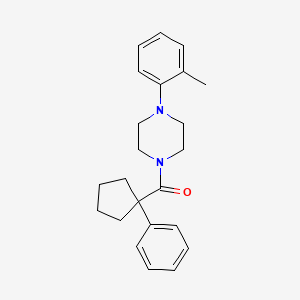

4-(2-Methylphenyl)piperazinyl phenylcyclopentyl ketone

Description

Properties

IUPAC Name |

[4-(2-methylphenyl)piperazin-1-yl]-(1-phenylcyclopentyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O/c1-19-9-5-6-12-21(19)24-15-17-25(18-16-24)22(26)23(13-7-8-14-23)20-10-3-2-4-11-20/h2-6,9-12H,7-8,13-18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IADPVCZOAZKGAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2CCN(CC2)C(=O)C3(CCCC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methylphenyl)piperazinyl phenylcyclopentyl ketone typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these piperazines followed by selective intramolecular cyclization yields the desired compound.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity, along with the use of industrial-grade reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Methylphenyl)piperazinyl phenylcyclopentyl ketone can undergo various chemical reactions, including:

Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, often converting ketones to alcohols.

Substitution: This reaction involves the replacement of one functional group with another, which can be facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Chemical and Biological Properties

The compound has been characterized by its molecular formula and a molecular weight of approximately 348.48 g/mol. The structural features suggest potential interactions with neurotransmitter systems, especially involving serotonin and dopamine pathways, making it a candidate for pharmacological applications.

Scientific Research Applications

-

Chemistry

- Synthesis Intermediate : 4-(2-Methylphenyl)piperazinyl phenylcyclopentyl ketone serves as an intermediate in the synthesis of various complex organic molecules. Its unique structure allows for the development of new derivatives with potentially enhanced properties.

-

Biology

- Biological Pathways : The compound is utilized in studying biological pathways and interactions due to its potential bioactivity. It may interact with specific molecular targets, influencing various biological processes.

-

Medicine

- Pharmacological Properties : Research indicates that this compound could have therapeutic effects, particularly in treating psychiatric conditions by modulating neurotransmitter systems. Its structural analogs have shown promise as dopamine transporter inhibitors, which are relevant in the context of drug addiction and mood disorders .

- Cardiovascular Effects : Related compounds have demonstrated direct inotropic and vasodilatory effects, suggesting that 4-(2-Methylphenyl)piperazinyl phenylcyclopentyl ketone may also exhibit cardiovascular benefits.

-

Industry

- Material Development : The compound may be explored for developing new materials or as a catalyst in chemical reactions, contributing to advancements in industrial chemistry.

Case Studies and Research Findings

Research findings on structurally related compounds provide insights into the biological activity of 4-(2-Methylphenyl)piperazinyl phenylcyclopentyl ketone:

- A study on dopamine transporter inhibitors revealed that certain analogs exhibit significant functional antagonism against cocaine, highlighting the potential of this class of compounds in addressing substance use disorders .

- Another investigation into serotonin receptor selectivity indicated that modifications in the structure can lead to enhanced antipsychotic activity, suggesting that similar modifications could be explored with 4-(2-Methylphenyl)piperazinyl phenylcyclopentyl ketone .

Mechanism of Action

The mechanism of action of 4-(2-Methylphenyl)piperazinyl phenylcyclopentyl ketone involves its interaction with specific molecular targets and pathways. The piperazine ring and phenylcyclopentyl ketone moiety may interact with enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Structural Modifications and Bioactivity

Piperazinyl Ketones with Aromatic Substitutions

4-(4-Chlorophenyl)piperazinyl phenylcyclopentyl ketone Structural Difference: Substitution of the 2-methylphenyl group with a 4-chlorophenyl group. Activity: Chlorophenyl-substituted analogs are often associated with enhanced receptor binding due to increased electron-withdrawing effects. For example, 4-(p-chlorophenyl)piperazinyl derivatives have shown improved antimalarial activity (IC₅₀ values in the nanomolar range) compared to methyl-substituted analogs . Safety: Chlorinated derivatives may exhibit higher toxicity profiles, as seen in related compounds with LD₅₀ values of 800 mg/kg in murine models .

4-(o-Methoxyphenyl)piperazinyl β-(p-chlorophenyl)phenethyl ketone

- Structural Difference : Incorporates a methoxy group on the phenyl ring and a phenethyl spacer.

- Activity : Methoxy groups can enhance solubility and metabolic stability. This analog demonstrated moderate antifungal activity but was less potent than reference drugs like Nystatin .

Piperazinyl Ketones with Cyclic Alkyl Modifications

Phenyl 4-phenyl-1-(phenylmethyl)-4-piperidyl ketone Structural Difference: Replaces the cyclopentyl group with a benzylated piperidine ring.

Functional Group Variations

3,4,5-Trimethoxyphenyl-substituted Piperazinyl Ketones

- Example : [4-(p-Methoxyphenyl)piperazinyl] 3,4,5-trimethoxyphenyl ketone.

- Activity : The trimethoxy group enhances antimalarial potency (IC₅₀ = 175–220 nM) due to improved hydrophobic interactions with parasitic targets .

Pharmacological and Physicochemical Data

*Estimated based on structural analogs.

Key Research Findings

- Antimicrobial Activity: Piperazinyl ketones with electron-withdrawing groups (e.g., Cl, NO₂) exhibit stronger antibacterial effects against Gram-positive and Gram-negative bacteria compared to methyl-substituted derivatives .

- Antimalarial Optimization : The piperazine ring’s nitrogen atoms facilitate hydrogen bonding with parasitic enzymes, while lipophilic substituents (e.g., trimethoxyphenyl) enhance membrane penetration .

- Toxicity Trade-offs : Chlorinated and nitro-substituted analogs often show higher potency but increased toxicity, necessitating careful structure-activity balancing .

Biological Activity

Chemical Profile

- Chemical Name : 4-(2-Methylphenyl)piperazinyl phenylcyclopentyl ketone

- Molecular Formula : C23H28N2O

- Molecular Weight : 348.48 g/mol

- CAS Number : Not specified in the available sources.

Biological Activity

The compound 4-(2-Methylphenyl)piperazinyl phenylcyclopentyl ketone has been evaluated for various biological activities, particularly in the context of pharmacology and medicinal chemistry. Its structural features suggest potential interactions with neurotransmitter systems, especially those involving serotonin and dopamine pathways.

Pharmacological Effects

-

Neurotransmitter Modulation :

- The piperazine moiety is known to influence serotonin (5-HT) and dopamine (DA) receptors, which can lead to effects on mood, anxiety, and psychotic disorders.

- Compounds with similar structures have demonstrated affinity for various receptor subtypes, indicating a potential for therapeutic applications in psychiatric conditions.

-

Cardiovascular Activity :

- Related compounds have shown direct inotropic and vasodilatory effects in animal models, suggesting that this compound may also exhibit cardiovascular benefits. For instance, studies on structurally related piperazine derivatives indicated significant impacts on cardiac contractility and vascular resistance .

- Anti-obesity Activity :

Case Studies and Research Findings

Research findings on similar compounds provide insights into the biological activity of 4-(2-Methylphenyl)piperazinyl phenylcyclopentyl ketone:

Q & A

Q. What synthetic methodologies are recommended for synthesizing 4-(2-Methylphenyl)piperazinyl phenylcyclopentyl ketone, and what are common yield optimization strategies?

- Methodological Answer : The synthesis involves coupling a piperazinyl moiety to a phenylcyclopentyl ketone scaffold. Key steps include:

- Nucleophilic substitution : Reacting a halogenated phenylcyclopentyl ketone with 4-(2-methylphenyl)piperazine under reflux in anhydrous dimethylformamide (DMF) with a base like triethylamine .

- Catalytic hydrogenation : For intermediates requiring reduction, use palladium on carbon (Pd/C) in ethanol under hydrogen gas to improve yield and purity .

- Yield optimization : Employ column chromatography with gradient elution (e.g., ethyl acetate/hexane) and monitor reaction progress via thin-layer chromatography (TLC). Adjust stoichiometric ratios (1.2:1 piperazine:ketone) to minimize side products .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodological Answer : Use a combination of spectroscopic and analytical techniques:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions on the piperazine and cyclopentyl rings. Key signals include aromatic protons (δ 6.8–7.4 ppm) and ketone carbonyls (δ 200–210 ppm in ¹³C) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) with <3 ppm deviation .

- HPLC-PDA : Assess purity (>95%) using a C18 column with a methanol-water gradient (65:35 v/v, pH 4.6 adjusted with acetic acid) .

Q. What in vitro assays are suitable for initial biological screening of this compound?

- Methodological Answer : Prioritize assays based on structural analogs:

- Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .

- CNS receptor binding : Radioligand displacement assays for serotonin (5-HT₃) or dopamine receptors, given the piperazine moiety’s affinity for neurotransmitter targets .

Advanced Research Questions

Q. How can contradictory data in receptor binding affinity across structurally similar piperazinyl ketones be resolved?

- Methodological Answer :

- Comparative docking studies : Use molecular dynamics simulations (e.g., AutoDock Vina) to analyze steric and electronic effects of the 2-methylphenyl group versus bulkier substituents .

- Functional assays : Measure intracellular cAMP levels or calcium flux to distinguish agonist/antagonist behavior, which may explain affinity discrepancies .

- Metabolic stability testing : Assess liver microsomal degradation to rule out false negatives due to rapid metabolism .

Q. What strategies improve the compound’s pharmacokinetic profile for in vivo studies?

- Methodological Answer :

- Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl or carboxyl) to the cyclopentyl ring to enhance aqueous solubility without compromising blood-brain barrier penetration .

- Prodrug design : Mask the ketone as an ester or Schiff base to improve oral bioavailability, followed by enzymatic cleavage in vivo .

- Pharmacokinetic screening : Conduct preliminary ADME studies in rodents, focusing on plasma half-life (t₁/₂) and tissue distribution via LC-MS/MS .

Q. How can researchers address stability issues during long-term storage?

- Methodological Answer :

- Storage conditions : Store in amber vials under argon at −20°C to prevent oxidation and photodegradation. Use desiccants (e.g., silica gel) to avoid hydrolysis .

- Stability-indicating assays : Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) and quantify impurities using UPLC-MS .

Q. What mechanistic studies are recommended to elucidate the compound’s antifungal activity?

- Methodological Answer :

- Target identification : Use affinity chromatography with immobilized compound to isolate binding proteins from fungal lysates .

- Gene expression profiling : RNA-seq or qPCR to assess ergosterol biosynthesis genes (e.g., ERG11) after treatment .

- Membrane integrity assays : Measure potassium ion leakage via atomic absorption spectroscopy to confirm membrane disruption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.